molecular formula C20H23NO4 B4068810 3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid

3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid

Cat. No. B4068810
M. Wt: 341.4 g/mol
InChI Key: ADKSPVCEFKPQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group (-COOH), an amine group (-NH2), an acetyl group (-COCH3), and a phenoxy group (Ph-O-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the amine group could be introduced through a reaction with ammonia or an amine, the acetyl group through a reaction with acetic anhydride or acetyl chloride, and the phenoxy group through a reaction with phenol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzene ring. The benzene ring could contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its functional groups. For example, the amine group could participate in acid-base reactions, the carboxylic acid group could undergo reactions to form esters or amides, and the acetyl group could take part in acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxylic acid and the amine could increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling “3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards and safe handling procedures .

properties

IUPAC Name

3-[[2-(4-butan-2-ylphenoxy)acetyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13(2)15-8-10-16(11-9-15)25-12-19(22)21-18-7-5-6-17(14(18)3)20(23)24/h5-11,13H,4,12H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKSPVCEFKPQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[4-(Butan-2-yl)phenoxy]acetyl}amino)-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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